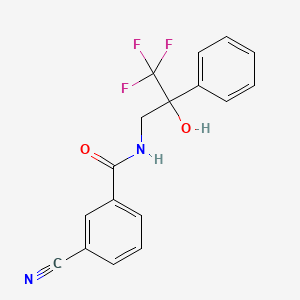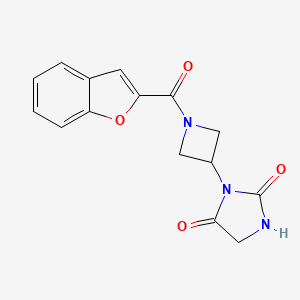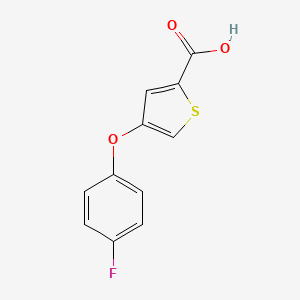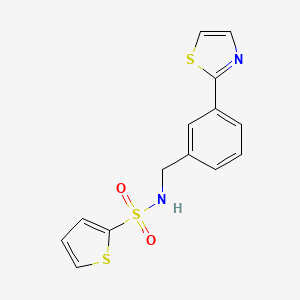![molecular formula C5H3ClN4 B2867233 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 52341-91-0](/img/structure/B2867233.png)
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Descripción general
Descripción
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a non-naturally occurring small molecule . It has a molecular weight of 154.56 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class, which is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine and its analogs have been extensively researched for their unique chemical properties and potential applications in various fields. Tang et al. (2014) synthesized 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and demonstrated their potential as synthetic intermediates, useful for diversification in chemical synthesis through various reactions like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Biological Activities and Medicinal Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidines, including 7-Chloro derivatives, have been recognized for their significant roles in agriculture and medicinal chemistry. These compounds exhibit a wide range of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. Pinheiro et al. (2020) provided a comprehensive overview of the applications of these compounds in both agriculture and medicinal chemistry, highlighting their significance (Pinheiro et al., 2020).
Coordination Chemistry and Therapeutic Applications
1,2,4-Triazolo[1,5-a]pyrimidines have also been explored in the field of coordination chemistry, leading to the development of coordination compounds with interesting structural and therapeutic properties. Łakomska and Fandzloch (2016) reviewed research on coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines, highlighting their potential in medicinal applications, such as anticancer, antiparasitic, and antibacterial prodrugs (Łakomska & Fandzloch, 2016).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives have been a subject of study, contributing to the understanding of their chemical behavior and potential applications. For instance, Monte, Kleschick, and Bordner (1999) reported a method for selectively removing chlorine from the 7-position of the 1,2,4-triazolo[1,5-α]pyrimidine ring, a process important for creating specific substitution patterns in key intermediates for herbicides (Monte, Kleschick, & Bordner, 1999).
Safety and Hazards
The safety data sheet for 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQWUYRNYQZFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52341-91-0 | |
| Record name | 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2867154.png)





![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2867168.png)
![5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2867170.png)


![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2867173.png)